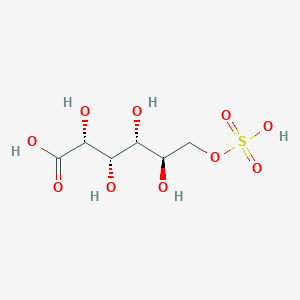
kaji-ichigoside F1
Übersicht
Beschreibung
Kaji-ichigoside F1 is an anti-inflammatory and analgesic compound found in rodents . It has been shown to reduce paw swelling and protect mouse liver cells . It is a natural oleanane-type triterpenoid saponin and is the main active constituent from Rosa roxburghii . This plant is used as a Miao ethnic medicine in the southwest regions of China, particularly in Guizhou Province, to prevent and treat dyspepsia, dysentery, hypoimmunity, and neurasthenia .
Chemical Reactions Analysis
Kaji-ichigoside F1 has been shown to have a neuroprotective effect against N-methyl-D-aspartate (NMDA)-induced neurotoxicity . It effectively improved cellular viability, inhibited the release of lactate dehydrogenase (LDH), and reduced cell apoptosis .Wissenschaftliche Forschungsanwendungen
Neuroprotection
Kaji-Ichigoside F1 has been shown to have neuroprotective effects. A study demonstrates that its application can ameliorate damages caused by NMDA, decreasing cell apoptosis and Ca+2 levels while increasing levels of neurotransmitters, which improves cognition in mice following NMDA treatment .
Skin Cell Senescence
Research indicates that Kaji-Ichigoside F1 can downregulate the ERK/CEBPB signaling pathway, regulating the balance between oxidation and antioxidation, and alleviating arsenic-induced skin cell senescence .
Traditional Medicine Applications
In traditional medicine, particularly in the southwest regions of China, Kaji-Ichigoside F1 is used to prevent and treat various conditions such as dyspepsia, dysentery, hypoimmunity, and neurasthenia due to its main active constituent from Rosa roxburghii .
BDNF/Akt/mTOR Signaling Pathways
Kaji-Ichigoside F1 is involved in the BDNF/Akt/mTOR signaling pathways, which are crucial for neuroprotection against NMDA-induced neurotoxicity .
Wirkmechanismus
Kaji-Ichigoside F1 (KF1) is a natural oleanane-type triterpenoid saponin, primarily found in Rosa roxburghii . This compound has been used in traditional medicine in the southwest regions of China, particularly in Guizhou Province, to prevent and treat various conditions such as dyspepsia, dysentery, hypoimmunity, and neurasthenia .
Target of Action
KF1 primarily targets the NMDA receptor , a type of ionotropic glutamate receptor, and the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor (AMPAR) . These receptors play crucial roles in synaptic plasticity, a key property of nerve tissue to adapt to changes in synaptic activity.
Mode of Action
KF1 interacts with its targets by regulating the NMDA receptor and activating the AMPAR . It decreases the expression of NMDAR1 while upregulating NMDAR2B (NR2B), AMPAR, TrkB, protein kinase B (AKT), mammalian target of rapamycin (mTOR), PSD95, and synapsin 1 .
Biochemical Pathways
KF1 affects several biochemical pathways. It is directly related to the BDNF/AKT/mTOR signaling pathways . It also activates the ERK1/2 signaling pathway , which positively regulates the NF-κB signaling pathway and negatively regulates the PI3K/AKT signaling pathway . Furthermore, it can downregulate the ERK/CEBPB signaling pathway .
Pharmacokinetics
The pharmacokinetics of KF1 have been studied in rats . A high-performance liquid chromatography-tandem mass spectrometry method was developed for rapid quantification of KF1 in rat biological matrix . The study showed that KF1 has good bioavailability and is well absorbed in the body .
Result of Action
KF1 has a remarkable protective effect against NMDA-induced neurotoxicity . It effectively improves cellular viability, inhibits the release of lactate dehydrogenase (LDH), and reduces cell apoptosis . In addition, KF1-treated NMDA-induced excitotoxicity mice displayed a remarkable capacity for improving spatial learning memory . It also increased the levels of the neurotransmitters 5-hydroxytryptamine, dopamine, and monoamine oxidase and reduced the calcium ion concentration in the hippocampus of mice .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKQAGPAYHTNQQ-FUZXVMJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316292 | |
| Record name | Kajiichigoside F1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
kaji-ichigoside F1 | |
CAS RN |
95298-47-8 | |
| Record name | Kajiichigoside F1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95298-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kajiichigoside F1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)









![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)

